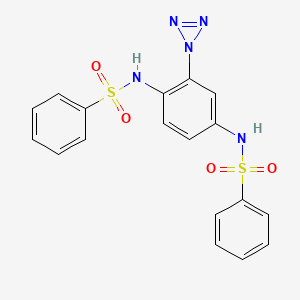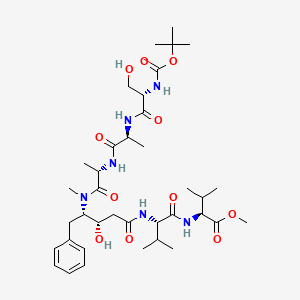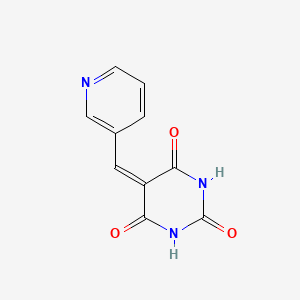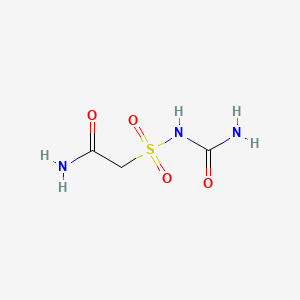
Thymidine, 3'-deoxy-3'-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- is a modified nucleoside analog. This compound is derived from thymidine, a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification involves the addition of a triazole ring at the 3’ position, which can significantly alter its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the triazole ring . The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA, where it can interfere with DNA replication and transcription. The triazole ring can interact with various enzymes involved in DNA synthesis, such as thymidine kinase, thereby inhibiting their activity . This can lead to the termination of DNA chain elongation, making it a potential antiviral agent.
Comparación Con Compuestos Similares
Similar Compounds
3’-Azidothymidine (AZT): Another modified nucleoside analog with potent antiviral properties.
3’-Deoxy-3’-(4-substituted-1,2,3-triazol-1-yl)-thymidine: Similar compounds with different substituents on the triazole ring.
Uniqueness
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the dicarboxy triazole ring, which can significantly alter its chemical and biological properties compared to other nucleoside analogs. This modification can enhance its stability and potentially improve its antiviral activity.
Propiedades
Número CAS |
127479-70-3 |
|---|---|
Fórmula molecular |
C14H15N5O8 |
Peso molecular |
381.30 g/mol |
Nombre IUPAC |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C14H15N5O8/c1-5-3-18(14(26)15-11(5)21)8-2-6(7(4-20)27-8)19-10(13(24)25)9(12(22)23)16-17-19/h3,6-8,20H,2,4H2,1H3,(H,22,23)(H,24,25)(H,15,21,26)/t6-,7+,8+/m0/s1 |
Clave InChI |
XMVVWLLRTUNWFT-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)O)C(=O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



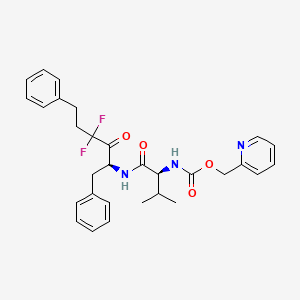
![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)



